Differentiated Analgesic and Anti-Inflammatory Activity of (Z)-Flunarizine Compared to (E)-Flunarizine
In a comparative in vivo study using Swiss-albino mice, the (Z)-isomer of flunarizine exhibited superior pharmacological activity relative to its (E)-counterpart. The (Z)-isomer demonstrated remarkable analgesic property and also showed prolonged anti-inflammatory activity compared to flunarizine [1]. This stereochemical differentiation provides a clear rationale for studying the (Z)-isomer as a distinct pharmacological entity.
| Evidence Dimension | In vivo analgesic and anti-inflammatory activity |
|---|---|
| Target Compound Data | Remarkable analgesic property; prolonged anti-inflammatory activity |
| Comparator Or Baseline | Flunarizine (E-isomer, racemic mixture) |
| Quantified Difference | Qualitative observation of remarkable and prolonged effect for (Z)-isomer |
| Conditions | Swiss-albino mice, in vivo models of analgesia and inflammation |
Why This Matters
For researchers exploring the structure-activity relationship (SAR) of flunarizine, this direct evidence of differential in vivo efficacy justifies the procurement of the pure (Z)-isomer over racemic material.
- [1] International Journal of Pharmacy. Comparative study of anti-inflammatory and analgesic activities of (Z)-1-benzhydryl-4-cinnamylpiperazine derivatives with their E counterparts. 2013. View Source
